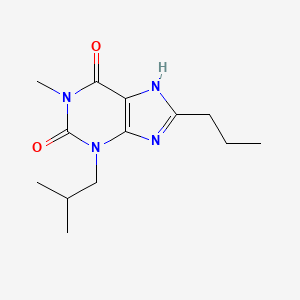
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.2438. It is also known by other names such as Isobutylmethylxanthine and Methylisobutylxanthine . This compound belongs to the xanthine class of chemicals, which are known for their stimulant effects on the central nervous system.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- involves several steps. One common method includes the alkylation of theobromine with isobutyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- has several scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: This compound is studied for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: It has potential therapeutic applications in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular levels of cAMP. This elevation in cAMP results in the relaxation of smooth muscle tissues, particularly in the respiratory tract, and enhances the contractility of cardiac muscles. The compound also has stimulant effects on the central nervous system, similar to other xanthine derivatives .
Comparison with Similar Compounds
Similar compounds to 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- include:
Caffeine: Another xanthine derivative with stimulant effects, commonly found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases like asthma and COPD.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- lies in its specific alkyl substitutions, which confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
132560-08-8 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-methyl-3-(2-methylpropyl)-8-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-5-6-9-14-10-11(15-9)17(7-8(2)3)13(19)16(4)12(10)18/h8H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
LDXGYZDRCFCAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















